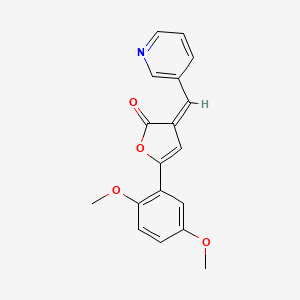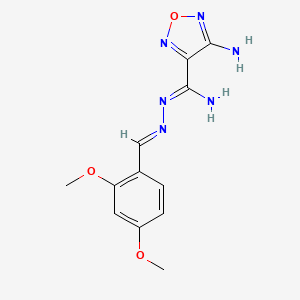
5-(2,5-dimethoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone
Descripción general
Descripción
5-(2,5-dimethoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone, also known as DMFP, is a chemical compound that has been studied extensively in the field of medicinal chemistry. DMFP is a furanone derivative that has shown promising results in various scientific research applications.
Mecanismo De Acción
5-(2,5-dimethoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone's mechanism of action is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways in the body. 5-(2,5-dimethoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. 5-(2,5-dimethoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone's neuroprotective effects are believed to be due to its ability to inhibit the activity of certain enzymes that play a role in neurodegeneration.
Biochemical and Physiological Effects:
5-(2,5-dimethoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines in the body, which can help reduce inflammation. 5-(2,5-dimethoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone has also been shown to increase the levels of antioxidant enzymes in the body, which can help protect against oxidative stress. Additionally, 5-(2,5-dimethoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone has been shown to inhibit the activity of certain enzymes that play a role in cancer and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,5-dimethoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 5-(2,5-dimethoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone has also been shown to have a wide range of potential applications in medicinal chemistry, making it a versatile compound for research. However, one limitation of 5-(2,5-dimethoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 5-(2,5-dimethoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone. One area of research could focus on elucidating the compound's mechanism of action, which could help identify new potential applications for 5-(2,5-dimethoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone. Additionally, further studies could investigate the compound's potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Further research could also investigate the potential of 5-(2,5-dimethoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone as a drug delivery system for other compounds. Overall, 5-(2,5-dimethoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone has shown promising results in various scientific research applications, and further research could lead to the development of new treatments for a variety of diseases.
Aplicaciones Científicas De Investigación
5-(2,5-dimethoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antibacterial, and antifungal properties. 5-(2,5-dimethoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone has also been studied for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease. Additionally, 5-(2,5-dimethoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone has been shown to have anti-inflammatory and antioxidant effects.
Propiedades
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-(pyridin-3-ylmethylidene)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-21-14-5-6-16(22-2)15(10-14)17-9-13(18(20)23-17)8-12-4-3-7-19-11-12/h3-11H,1-2H3/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYXFQMVPKJXAI-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC3=CN=CC=C3)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=CN=CC=C3)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({[2-(2-fluorophenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B3877823.png)
![3-{[(1-benzyl-4-piperidinyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B3877824.png)
![ethyl 2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877839.png)
![ethyl 2-[4-(allyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877845.png)

![N-(4-methoxybenzyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3877856.png)
![ethyl 2-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877869.png)
![N-(4-isopropylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B3877878.png)
![ethyl 2-{3-[(4-chlorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877889.png)

![2-oxo-N-(2-pyridinylmethyl)-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}acetamide](/img/structure/B3877910.png)
![1-[2-(3,4-diethoxyphenyl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B3877916.png)
![ethyl 2-(3-methoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877930.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877938.png)